N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide
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Overview
Description
N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide typically involves the following steps:
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N-Alkylation of 3,4-Dihydroisoquinoline: : The initial step involves the N-alkylation of 3,4-dihydroisoquinoline with a suitable alkylating agent to introduce the propyl group. This reaction is usually carried out under mild conditions using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
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Formation of the Butynamide Moiety: : The next step involves the introduction of the butynamide moiety. This can be achieved by reacting the N-alkylated intermediate with 2-butynoic acid or its derivatives under appropriate conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions depending on the nature of the substituents and reaction conditions .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
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Biology: : It is studied for its potential effects on various biological pathways and its ability to interact with specific biological targets .
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Medicine: : The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease processes .
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Industry: : It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. For example, it may inhibit the activity of aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and other substrates .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-N’-ethyl-3-(methoxymethyl)-1-pyrrolidinecarboximidamide hydroiodide
- **N-[3-(3,4-Dihydro-2(1H)-isoquinolinyl)propyl]-3,4-dimethylbenzamide
Uniqueness
N-{3-[3,4-Dihydro-2(1H)-isoquinolinyl]propyl}-2-butynamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]but-2-ynamide |
InChI |
InChI=1S/C16H20N2O/c1-2-6-16(19)17-10-5-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8H,5,9-13H2,1H3,(H,17,19) |
InChI Key |
GPFBNLYUNVHITD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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